molecular formula C5H6F3NO3 B3031474 Glycine, N-(trifluoroacetyl)-, methyl ester CAS No. 383-72-2

Glycine, N-(trifluoroacetyl)-, methyl ester

Cat. No.: B3031474
CAS No.: 383-72-2
M. Wt: 185.1 g/mol
InChI Key: BTZLVUPFAOBHFS-UHFFFAOYSA-N
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Description

Glycine, N-(trifluoroacetyl)-, methyl ester: is a chemical compound with the molecular formula C5H6F3NO3 and a molecular weight of 185.1012 . This compound is a derivative of glycine, where the amino group is substituted with a trifluoroacetyl group, and the carboxyl group is esterified with methanol. It is commonly used in various chemical and biological research applications due to its unique properties.

Scientific Research Applications

Chemistry: Glycine, N-(trifluoroacetyl)-, methyl ester is used as a building block in organic synthesis. Its unique trifluoroacetyl group makes it a valuable intermediate in the synthesis of complex molecules.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its trifluoroacetyl group can act as a probe to investigate biochemical pathways.

Medicine: The compound is explored for its potential therapeutic applications. It can be used in the design of novel drugs and as a precursor for pharmacologically active compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(trifluoroacetyl)-, methyl ester typically involves the reaction of glycine with trifluoroacetic anhydride in the presence of a base, followed by esterification with methanol. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Common solvents include dichloromethane or acetonitrile.

    Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Glycine, N-(trifluoroacetyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Trifluoroacetic acid and glycine derivatives.

    Reduction: Alcohol derivatives of glycine.

    Substitution: Various substituted glycine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Glycine, N-(trifluoroacetyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form stable complexes with active sites of enzymes, inhibiting their activity. This interaction can modulate biochemical pathways and affect cellular functions.

Comparison with Similar Compounds

  • Glycine, N-[N-(trifluoroacetyl)glycyl]-, methyl ester
  • Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester
  • Glycine, N-acetyl-N-(trifluoroacetyl)-, methyl ester

Comparison: Glycine, N-(trifluoroacetyl)-, methyl ester is unique due to its specific trifluoroacetyl group and esterification with methanol. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specialized applications in research and industry. The presence of the trifluoroacetyl group enhances its ability to interact with biological targets, providing a unique advantage over other glycine derivatives.

Properties

IUPAC Name

methyl 2-[(2,2,2-trifluoroacetyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO3/c1-12-3(10)2-9-4(11)5(6,7)8/h2H2,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZLVUPFAOBHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191673
Record name Glycine, N-(trifluoroacetyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383-72-2
Record name Glycine, N-(trifluoroacetyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000383722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, methyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141556
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycine, N-(trifluoroacetyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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